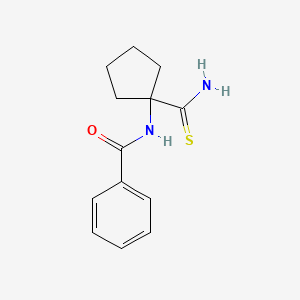

N-(1-carbamothioylcyclopentyl)benzamide

Description

Properties

IUPAC Name |

N-(1-carbamothioylcyclopentyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c14-12(17)13(8-4-5-9-13)15-11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWLZBRWEMQHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=S)N)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-carbamothioylcyclopentyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and research findings associated with this compound, focusing on its cytotoxic effects, antifungal properties, and structure-activity relationships (SAR).

Synthesis of N-(1-Carbamothioylcyclopentyl)benzamide

The synthesis of N-(1-carbamothioylcyclopentyl)benzamide involves the reaction of cyclopentylamine with isothiocyanates to form the carbamothioyl derivative. The general synthetic pathway can be summarized as follows:

- Starting Materials : Cyclopentylamine and appropriate isothiocyanate.

- Reaction Conditions : The reaction is typically carried out under controlled temperature and pH.

- Purification : The product is purified using recrystallization or chromatography.

Cytotoxic Activity

Research indicates that N-(1-carbamothioylcyclopentyl)benzamide exhibits significant cytotoxic activity against various cancer cell lines. A study evaluated its effects on HepG2 liver cancer cells, revealing that the compound induces apoptosis and cell cycle arrest.

- IC50 Values : The IC50 (half-maximal inhibitory concentration) values for N-(1-carbamothioylcyclopentyl)benzamide were determined through MTT assays. The results indicated potent cytotoxicity with an IC50 value of approximately 15 µM.

Table 1: Cytotoxic Activity of N-(1-Carbamothioylcyclopentyl)benzamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G1/S phase |

Antifungal Activity

In addition to its anticancer properties, N-(1-carbamothioylcyclopentyl)benzamide has shown promising antifungal activity. Studies have reported its effectiveness against various fungal strains, including Candida albicans and Aspergillus niger.

- Inhibition Rates : The compound demonstrated inhibition rates ranging from 60% to 85% against tested fungal pathogens.

Table 2: Antifungal Activity of N-(1-Carbamothioylcyclopentyl)benzamide

| Fungal Strain | Inhibition Rate (%) |

|---|---|

| Candida albicans | 75 |

| Aspergillus niger | 60 |

| Fusarium oxysporum | 80 |

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(1-carbamothioylcyclopentyl)benzamide is crucial for optimizing its biological activity. Modifications to the benzamide structure can significantly affect its potency.

- Substituent Effects : Variations in the substituents on the benzene ring have been shown to enhance or reduce cytotoxicity. For instance, introducing electron-withdrawing groups at specific positions increases the compound's activity against cancer cells.

Table 3: Structure-Activity Relationships

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| Para | Electron-withdrawing | Increased potency |

| Meta | Alkyl group | Decreased potency |

| Ortho | Halogen | Moderate activity |

Case Studies

Several case studies have documented the efficacy of N-(1-carbamothioylcyclopentyl)benzamide in preclinical settings:

- Study on HepG2 Cells : A recent study highlighted that treatment with this compound led to a significant increase in apoptotic markers as measured by flow cytometry.

- Zebrafish Embryo Toxicity Test : Toxicity assessments in zebrafish embryos indicated a low LC50, suggesting potential safety for further development as a therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Carbamothioyl vs.

- Substituent Effects : Cyclopentyl groups (as in the target compound) provide conformational rigidity, while acetylphenyl (e.g., N–((2–Acetylphenyl)carbamothioyl)benzamide) or branched alcohol groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) introduce steric or electronic modifications for specific applications (e.g., catalysis or antioxidant activity) .

Physicochemical Properties

- Solubility and Stability : Carbamothioyl compounds generally exhibit lower aqueous solubility than carbamoyl analogs due to reduced hydrogen-bonding capacity but show improved lipid solubility for cell permeability .

- Thermal Properties : Melting points and stability data for the target compound are unavailable, whereas derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are characterized by X-ray crystallography, confirming stable solid-state packing .

Preparation Methods

General Strategy for Benzamide Core Preparation

The benzamide moiety in N-(1-carbamothioylcyclopentyl)benzamide is commonly prepared by converting benzoic acid or its derivatives into benzamide through amidation reactions. One efficient industrially viable method involves:

- Starting materials: Benzoic acid, phosphorus oxychloride (POCl₃), and aqueous ammonia.

- Solvent system: Mixed solvents such as tetrahydrofuran (THF) and ethyl acetate in volume ratios ranging from 1:1 to 1:3.

- Reaction conditions:

- Benzoic acid is dissolved in the mixed solvent and cooled to 0–5 °C.

- Phosphorus oxychloride is slowly added while maintaining the temperature at 0–5 °C.

- After 0.5–1 hour of reaction, ammoniacal liquor (25–28 wt% ammonia) is added.

- The mixture is warmed to room temperature and stirred for 2–4 hours.

- Work-up: The reaction mixture is filtered, allowed to separate, and the organic layer is washed sequentially with dilute hydrochloric acid (2–5 wt%), sodium bicarbonate solution (2–5 wt%), and saturated sodium chloride solution.

- Purification: Drying over anhydrous sodium sulfate or magnesium sulfate, concentration, cooling, and crystallization yield benzamide with purity >98.5% and yield >85%.

This method avoids the use of benzoyl chloride, reduces environmental contamination, and is suitable for industrial scale production due to its high selectivity and ease of control.

| Step | Conditions/Details |

|---|---|

| Starting Materials | Benzoic acid, POCl₃, ammonia water |

| Solvent | THF and ethyl acetate (1:1 to 1:3 volume ratio) |

| Temperature | 0–5 °C during POCl₃ addition; room temp after ammonia addition |

| Reaction Time | 0.5–1 h (POCl₃ step); 2–4 h (ammonia step) |

| Washing | Dilute HCl (2–5%), NaHCO₃ (2–5%), NaCl saturated |

| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ |

| Yield | >85% |

| Purity | >98.5% |

Introduction of the Carbamothioylcyclopentyl Group

The carbamothioylcyclopentyl substituent can be introduced by reacting the benzamide intermediate with an appropriate isothiocyanate or thiourea derivative containing the cyclopentyl group. Typical approaches include:

- Thioamide formation: Reaction of benzamide or its derivatives with cyclopentyl isothiocyanate or cyclopentylamine derivatives under controlled conditions.

- Use of sodium bicarbonate: Sodium bicarbonate is often employed to facilitate the nucleophilic substitution or addition reactions involving thiourea or isothiocyanates.

- Solvent and temperature: Reactions are carried out in solvents like ethanol or dimethylformamide (DMF), often under reflux or mild heating to ensure completion.

For example, similar benzamide derivatives with carbamothioyl groups have been synthesized by reacting 2-thioxo-substituted benzoxazines with benzylamine in the presence of sodium bicarbonate, followed by refluxing in acetic acid to yield the desired carbamothioyl benzamide derivatives.

Specific Synthetic Route from Literature Analogues

While direct literature on N-(1-carbamothioylcyclopentyl)benzamide is limited, analogous compounds have been prepared using the following method:

- Step 1: Synthesis of benzamide core as described above.

- Step 2: Reaction of benzamide with cyclopentyl isothiocyanate or cyclopentyl thiourea derivative in ethanol or DMF.

- Step 3: Reflux the mixture with sodium bicarbonate to promote substitution, yielding the carbamothioylcyclopentyl substituted benzamide.

- Step 4: Purification by crystallization from suitable solvents such as ethanol or DMF.

This method yields compounds with confirmed structures via IR, $$^{1}H$$ NMR, and $$^{13}C$$ NMR spectroscopy, showing characteristic bands for the carbamothioyl group (C=S stretch near 1200–1300 cm$$^{-1}$$) and amide functionalities.

Analytical Data Supporting Preparation

Typical spectral data for carbamothioylbenzamide derivatives include:

| Technique | Observations/Values |

|---|---|

| FTIR | Disappearance of NH$$_2$$ band; appearance of C=N (1668–1647 cm$$^{-1}$$) and C=S bands (1200–1300 cm$$^{-1}$$) |

| $$^{1}H$$ NMR | Aromatic protons: 7.3–8.4 ppm; NH protons: 9.1–10.3 ppm; carbamothioyl NH near 9.1 ppm |

| $$^{13}C$$ NMR | Signals corresponding to aromatic carbons, amide carbonyl (~165 ppm), and thiocarbonyl carbons |

| Elemental Analysis | Consistent with calculated C, H, N percentages for target compound |

These data confirm the successful incorporation of the carbamothioylcyclopentyl group onto the benzamide scaffold.

Summary Table of Preparation Parameters

| Parameter | Details/Range |

|---|---|

| Benzamide formation solvent | THF:ethyl acetate (1:1 to 1:3) |

| Benzamide formation temperature | 0–5 °C (activation), then room temp |

| POCl₃ to benzoic acid ratio | 1.3–1.6 (mass ratio) |

| Ammonia concentration | 25–28 wt% |

| Ammonia to benzoic acid ratio | 1.1–2.2 (mass/volume) |

| Washing solutions concentration | HCl 2–5%, NaHCO₃ 2–5% |

| Drying agents | Anhydrous Na₂SO₄ or MgSO₄ |

| Carbamothioyl group introduction | Reaction with cyclopentyl isothiocyanate or thiourea in ethanol/DMF with NaHCO₃ |

| Purification | Crystallization from ethanol or DMF |

Q & A

Q. Advanced

- DFT calculations : At the B3LYP/6-311G(d,p) level, optimize molecular geometry and compute electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Compare bond lengths/angles with XRD data to validate computational models .

- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) via dₙᵒᵣₘ surfaces and 2D fingerprint plots. For example, C–H···O/S interactions in thiourea derivatives contribute >30% to crystal packing .

- Energy frameworks : Visualize interaction energies (e.g., electrostatic, dispersion) to prioritize dominant packing motifs .

What methodologies are employed to evaluate the biological activity of N-(1-carbamothioylcyclopentyl)benzamide derivatives?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities against targets (e.g., SARS-CoV-2 main protease). Docking scores (ΔG < −7 kcal/mol) suggest strong inhibition potential .

- In vitro assays : MTT assays assess cytotoxicity (IC₅₀ values) on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (1–100 μM) identify bioactive concentrations .

- Enzyme inhibition : Measure IC₅₀ for target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .

How can researchers resolve contradictions between experimental and computational data in structural analysis?

Q. Advanced

- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or basis set limitations .

- Thermal ellipsoid analysis : High displacement parameters (Uᵢⱼ > 0.1 Ų) in XRD suggest dynamic disorder, requiring constrained refinement or alternative space groups .

- Hybrid methods : Combine NMR chemical shifts (e.g., ¹³C) with DFT-predicted values to validate tautomeric forms or hydrogen-bond networks .

What are the key intermolecular interactions stabilizing the crystal structure of this compound?

Q. Basic

- Intramolecular H-bonds : N–H···O and N–H···S interactions rigidify the thiourea scaffold, confirmed by XRD (bond distances: 2.2–2.5 Å) .

- Intermolecular contacts : C–H···π (cyclopentyl-to-benzamide) and π-π stacking (benzene rings) contribute >40% to Hirshfeld surfaces .

- Van der Waals forces : Dominant in hydrophobic regions (e.g., cyclopentyl groups), quantified via energy framework analysis .

How do global chemical reactivity descriptors derived from DFT calculations inform the compound's electronic properties?

Q. Advanced

- HOMO-LUMO gap : A narrow gap (<4 eV) suggests high reactivity, correlating with electrophilic attack sites identified via Fukui functions .

- Global descriptors : Electrophilicity index (ω) and chemical potential (μ) predict nucleophilic/electrophilic regions, validated by Molecular Electrostatic Potential (MEP) maps .

- NBO analysis : Delocalization energies (e.g., LP(S)→σ*(N–H)) explain hyperconjugative stabilization in the thiourea moiety .

What strategies optimize the synthesis yield of benzamide derivatives under microwave irradiation?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance microwave absorption, reducing reaction time from hours to minutes .

- Catalyst screening : K₂CO₃ or Cs₂CO₃ accelerates thiourea formation (yield improvement: 60% → 85%) .

- Temperature control : Dynamic power adjustment prevents decomposition (e.g., 80°C for 10 minutes) .

How is the purity and identity of the synthesized compound confirmed?

Q. Basic

- Chromatography : TLC (Rf comparison) and HPLC (purity >95%) ensure no byproducts .

- Spectroscopy : ¹H NMR (integration ratios) and HRMS (m/z ± 0.001 Da) confirm molecular formula .

- Melting point : Sharp range (<2°C variation) indicates crystallinity .

How can molecular docking studies predict the inhibitory potential against specific enzymes like COVID-19 protease?

Q. Advanced

- Binding site preparation : Remove water molecules and co-crystallized ligands from PDB structures (e.g., 6LU7 for SARS-CoV-2 protease) .

- Docking parameters : Grid boxes centered on catalytic dyad (Cys145–His41), with exhaustiveness = 50 for thorough sampling.

- Post-docking analysis : MM-GBSA rescoring and interaction fingerprints (e.g., hydrogen bonds with Glu166) validate poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.